molecular formula C12H10N6O4 B11069729 N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11069729
M. Wt: 302.25 g/mol
InChI Key: OOQUUOKFFCIKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a benzoxadiazole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxadiazole Ring: Starting from an appropriate precursor, the benzoxadiazole ring can be synthesized through cyclization reactions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The benzoxadiazole and pyrazole rings can be coupled through acylation or amidation reactions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, solvent recycling, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be reduced to an amine.

    Reduction: The benzoxadiazole ring can be subjected to reduction reactions to modify its electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a fluorescent probe due to the benzoxadiazole ring.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. For example, if used as a fluorescent probe, it would interact with specific biomolecules and emit fluorescence upon excitation. If used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzoxadiazol-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but lacks the methyl group on the pyrazole ring.

    N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Similar structure but lacks the nitro group on the pyrazole ring.

Properties

Molecular Formula

C12H10N6O4

Molecular Weight

302.25 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H10N6O4/c1-7-5-10(18(20)21)14-17(7)6-11(19)13-8-3-2-4-9-12(8)16-22-15-9/h2-5H,6H2,1H3,(H,13,19)

InChI Key

OOQUUOKFFCIKFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=CC3=NON=C32)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.